![molecular formula C19H17F3N4 B5234352 N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the methyl and phenyl groups through nucleophilic substitution or other suitable reactions. Common reagents used in these reactions include alkyl halides, aryl halides, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product. Safety measures and environmental considerations would also be crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, potentially leading to the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions may produce a variety of substituted triazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs or treatment modalities.
Industry: In materials science, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine include other triazine derivatives with different substituents. Examples include:
- 2,4,6-trimethyl-1,3,5-triazine
- 2,4-diamino-6-methyl-1,3,5-triazine
- 2,4,6-tris(2-methylphenyl)-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c1-13-6-3-4-9-16(13)17-11-23-25-18(24-17)26(2)12-14-7-5-8-15(10-14)19(20,21)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHKKAKVXXBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N(C)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.